REACTION_CXSMILES
|
O.C(=O)([O-])[O-].[Na+:6].[Na+].[CH3:8][C:9]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[C:18]([OH:20])=[O:19])=[O:10]>O>[C:9]([O:11][C:12]1[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:18]([O-:20])=[O:19])(=[O:10])[CH3:8].[Na+:6] |f:0.1.2.3,6.7|
|
Type
|
CUSTOM
|
Details
|
with stirring until the tea
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding 34.6 gms
|
Type
|
WASH
|
Details
|
of distilled water to wash down the walls of the container
|
Type
|
ADDITION
|
Details
|
of instant tea was added
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
DISTILLATION
|
Details
|
of cold distilled water (5° C.)
|
Type
|
ADDITION
|
Details
|
was added 250 ml
|
Type
|
ADDITION
|
Details
|
After a period of one hour the remaining aspirin-tea solution was added in 50 ml
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
portions with glacial acetic acid being added
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
TEMPERATURE
|
Details
|
and increasing
|
Type
|
ADDITION
|
Details
|
each addition by 1.0 ml
|
Type
|
ADDITION
|
Details
|
a stirring period of 10 minutes occurred between each addition
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
WASH
|
Details
|
the coprecipitate was washed with glycine buffer solution
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
After air drying
|
Name
|
sodium acetylsalicylate
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(C(=O)[O-])=CC=CC1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |